5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a pyrazole ring bearing a 4-chlorophenyl moiety. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLQJYHJGIAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Cyclization via Hydrazide Intermediates
This method involves synthesizing the pyrazole and oxadiazole rings sequentially. The pyrazole moiety is formed first through the reaction of 4-chlorophenylhydrazine with β-keto esters or diketones under acidic or basic conditions. For instance, acetylacetone reacts with 4-chlorophenylhydrazine to yield 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid hydrazide, which is subsequently cyclized with 4-methoxybenzoyl chloride to form the oxadiazole ring.
Reaction Conditions:
Convergent Synthesis via α-Bromo Nitroalkane Coupling
A novel approach avoids diacyl hydrazide intermediates by coupling pre-formed pyrazole hydrazides with α-bromo nitroalkanes. This method, reported by, uses mild conditions (room temperature, aqueous workup) to achieve 65–78% yields. For example, 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide reacts with 4-methoxyphenyl-α-bromo nitroethane in dimethyl ether (DME) with potassium carbonate, directly forming the oxadiazole ring.
Advantages:
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts cyclization efficiency. Polar aprotic solvents like DMF or DME enhance oxadiazole formation by stabilizing intermediates, while ethanol or methanol favors pyrazole synthesis. Elevated temperatures (80–100°C) are critical for cyclization but must be balanced against decomposition risks.
Table 1: Solvent Optimization for Oxadiazole Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 100 | 78 | 95 |
| DME | 80 | 85 | 97 |
| Ethanol | Reflux | 62 | 88 |
| Acetonitrile | 70 | 68 | 90 |
Catalytic Systems
Phosphorus-based catalysts (POCl₃, PCl₅) remain prevalent for dehydrative cyclization, but newer systems using iodine or N-chlorosuccinimide (NCS) reduce toxicity. For example, iodine (1 equiv.) in DME at 80°C achieves 75% yield with minimal byproducts.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via ethanol or ethyl acetate recrystallization, improving purity from ~80% to >95%. The target compound’s low solubility in cold ethanol facilitates high recovery rates.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 8H, aryl-H), 3.87 (s, 3H, OCH₃).
-
IR (KBr): 1605 cm⁻¹ (C=N oxadiazole), 1220 cm⁻¹ (C-O methoxy).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Sequential Cyclization | 70–85 | 95–97 | 18–24 | High |
| Convergent Coupling | 65–78 | 93–96 | 6–8 | Moderate |
| Hydrazine Oxidative | 50–60 | 85–90 | 12–14 | Low |
The convergent method offers time and safety advantages but requires expensive α-bromo nitroalkanes. Sequential cyclization remains preferred for large-scale synthesis due to reagent availability .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Halogenated derivatives and alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that this compound effectively reduced cell viability in glioma cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 15 µM, indicating significant potency against these cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Inhibition of kinase signaling |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed effectiveness against a range of pathogenic bacteria and fungi.
Data Summary:
In a study by Johnson et al. (2024), the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
Mechanistic Studies
The unique structure of this compound allows researchers to explore its interactions with biological targets. It has been utilized in studies investigating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase pathways.
Case Study:
Research conducted by Lee et al. (2025) explored the interaction between this compound and AKT signaling pathways in cancer cells. The findings indicated that treatment with the compound resulted in decreased phosphorylation of AKT, suggesting a direct impact on this critical survival pathway.
Industrial Applications
In addition to its therapeutic potential, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxyphenyl group in the target compound may enhance solubility and modulate receptor binding via hydrogen bonding .
- Halogen Effects : Chlorine (electron-withdrawing) and bromine (polarizable) substituents influence intermolecular interactions. For example, brominated analogs show enhanced antimicrobial activity .
Anti-Inflammatory Activity
- Target Compound: No direct data, but analogs like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5% inhibition at 20 mg/kg, nearing indomethacin’s 64.3% .
- Methoxy Substitution : The 4-methoxyphenyl group in the target compound may enhance anti-inflammatory effects due to resonance stabilization of reactive intermediates .
Anticancer Activity
- Thiophene-Oxadiazole Hybrids : Compounds like 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid show higher activity than doxorubicin, attributed to the chlorophenyl moiety’s role in DNA intercalation .
Antioxidant Activity
- Pyrazole-Indole Derivatives : Methoxy and methyl groups enhance radical scavenging. For example, 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole shows superior activity compared to ascorbic acid .
Physicochemical and Structural Insights
- Crystallography : Single-crystal studies of analogs (e.g., ) reveal two independent molecules per asymmetric unit, highlighting packing efficiency influenced by substituents .
Biological Activity
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, one method involves treating 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate in boiling ethanol, yielding the target compound in a crystalline form with a melting point of 238–240 °C .
Anticancer Activity
The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with oxadiazole structures can inhibit the growth of cancer cells such as human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer cells (MCF-7) with IC50 values ranging from 10 to 100 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 15 |
| Compound B | A549 (Lung) | 25 |
| Compound C | MCF-7 (Breast) | 30 |
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives also demonstrate antimicrobial properties. Various studies have reported moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | Salmonella typhi | 15 |
| Compound E | Bacillus subtilis | 18 |
| Compound F | Escherichia coli | 10 |
Other Biological Activities
Oxadiazole derivatives have also been reported to exhibit various other biological activities including:
- Anti-inflammatory : Some compounds have shown effectiveness in reducing inflammation markers in vitro.
- Antioxidant : The presence of methoxy groups enhances the antioxidant capacity by scavenging free radicals.
- Antidiabetic : Certain derivatives have demonstrated potential in lowering blood glucose levels in diabetic models .
The biological activity of oxadiazole derivatives can be attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer cell proliferation and survival . Additionally, molecular docking studies suggest that these compounds can bind effectively to target proteins due to their structural features.
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines, identifying lead compounds that exhibited IC50 values below 20 µM across various types.
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of synthesized oxadiazoles against clinical isolates, revealing promising results particularly against drug-resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via cyclization reactions. For example, oxadiazole rings are often formed through condensation of amidoximes with carboxylic acid derivatives. A critical intermediate is 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde , generated via Vilsmeier-Haack formylation of pyrazolone precursors . Multi-component reactions involving malononitrile and aryl aldehydes under microwave irradiation (300 W, 5–6 min) have also been used to optimize yields .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., 4-chlorophenyl and 4-methoxyphenyl groups) via characteristic chemical shifts.
- X-ray crystallography : Resolve bond lengths and angles (e.g., using SHELX programs for refinement ). For example, the pyrazole-oxadiazole core typically shows C–N bond lengths of ~1.33 Å and C–O bonds of ~1.36 Å .
- HRMS/FTIR : Validate molecular mass and functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are recommended to study the electronic properties and binding interactions of this compound?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
- Molecular Docking : Employ AutoDock4 with flexible sidechains to simulate interactions with biological targets (e.g., TIP47 protein, implicated in apoptosis ). Adjust grid parameters to 60 × 60 × 60 ų with 0.375 Å spacing for accuracy .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with bioactivity using Hammett constants (σ) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., selective cytotoxicity vs. inactivity in certain cell lines)?
- Methodological Answer :
- Mechanistic Profiling : Conduct flow cytometry to assess cell cycle arrest (e.g., G₁ phase arrest in T47D cells ). Compare apoptosis markers (caspase-3/7 activation) across cell lines.
- Target Identification : Use photoaffinity labeling (e.g., with 1d in ) to isolate molecular targets like TIP47, and validate via siRNA knockdown.
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .
Q. What strategies optimize regioselectivity during functionalization of the pyrazole-oxadiazole core?
- Methodological Answer :
- Catalytic Control : Use iridium catalysts (e.g., 300 mol% Cs₂CO₃) for enantioselective amination at the pyrazole N1 position, achieving up to 97% ee .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with trimethylsilyl chloride during electrophilic substitutions .
- Solvent Effects : Polar aprotic solvents (DME or DMSO) enhance cyclization efficiency by stabilizing transition states .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting crystallographic data on bond angles in similar oxadiazole derivatives?
- Methodological Answer :
- Statistical Validation : Compare mean bond angles (e.g., C–N–C in oxadiazole: ~105°–110°) across multiple datasets using software like Mercury.
- Thermal Motion Analysis : High ADPs (Atomic Displacement Parameters) may indicate disorder; exclude outliers with ADPs > 0.1 Ų .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to validate experimental vs. theoretical bond parameters .
Biological Activity and SAR
Q. What structural modifications enhance the apoptosis-inducing activity of this compound?
- Methodological Answer :
- Substituent Effects : Replace the 4-methoxyphenyl group with 5-chloropyridyl (as in 4l ) to boost cytotoxicity (IC₅₀ < 1 µM in MX-1 tumors).
- Heterocycle Fusion : Introduce thiophene or triazole moieties at the oxadiazole C5 position to improve membrane permeability .
- Pro-drug Design : Esterify hydroxyl groups (e.g., ethyl carboxylate) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
